Methods of Synthesis:
Quinoxaline, 5,6,7,8-tetrafluoro- can be synthesized through various methods. Common synthetic routes include:
The molecular structure of quinoxaline, 5,6,7,8-tetrafluoro- can be represented by its canonical SMILES notation: C1=CN=C2C(=C(C(=C(C2=N1)F)F)F)F
, indicating the arrangement of carbon, nitrogen, and fluorine atoms within the molecule . The compound features a bicyclic structure with significant electron-withdrawing fluorine substituents that may influence its reactivity and interaction with biological targets.
Quinoxaline derivatives can participate in various chemical reactions due to their unique structure:
The mechanism of action for quinoxaline derivatives generally involves their interaction with biological targets such as enzymes or receptors. For instance:
Quinoxaline, 5,6,7,8-tetrafluoro- exhibits several notable physical and chemical properties:
Quinoxaline derivatives are utilized in various scientific fields:
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1